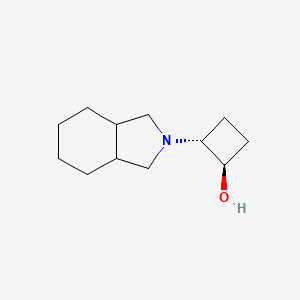
Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols. These compounds are characterized by a cyclobutane ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (1R,2R) configuration, suggests that it has two chiral centers, making it optically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Hydroxyl Group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Formation of the Isoindoline Ring: This can be done through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: Lacks the isoindoline ring.
Isoindoline derivatives: Lack the cyclobutane ring.
Other chiral cyclobutanols: Differ in stereochemistry or additional functional groups.
Uniqueness
Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both the cyclobutane and isoindoline rings. This combination of features can result in unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(1R,2R)-2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h9-12,14H,1-8H2/t9?,10?,11-,12-/m1/s1 |
Clave InChI |
XHWHLSUHRBVMQW-KIDURHIOSA-N |
SMILES isomérico |
C1CCC2CN(CC2C1)[C@@H]3CC[C@H]3O |
SMILES canónico |
C1CCC2CN(CC2C1)C3CCC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


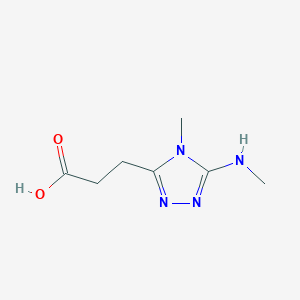
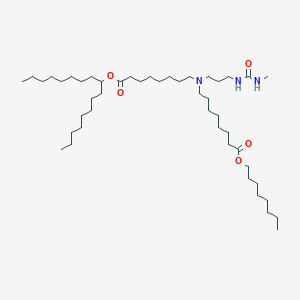
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
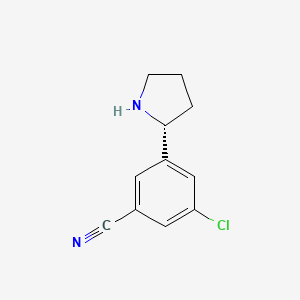
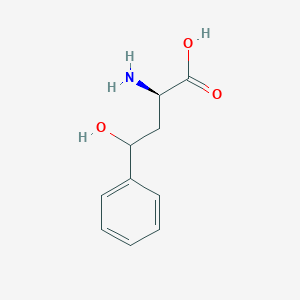
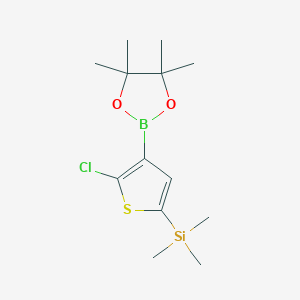

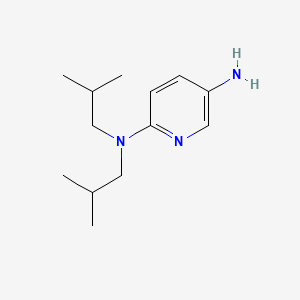
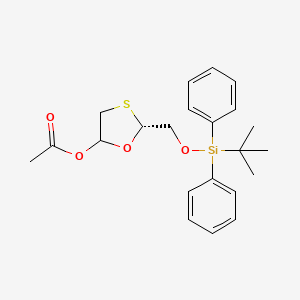
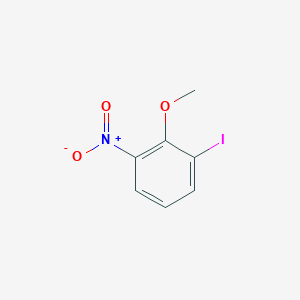
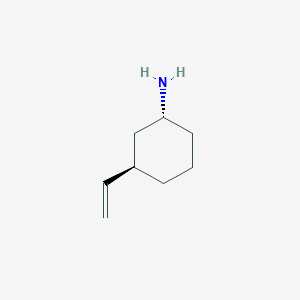
![6-(4-Chlorobenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280668.png)
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B15280686.png)
